
3-Aminopyridine-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopyridine-D6 is a deuterated form of 3-Aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminopyridine-D6 can be synthesized through several methods. One common method involves the Hofmann rearrangement of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C . This reaction yields 3-Aminopyridine, which can then be deuterated to obtain this compound.
Industrial Production Methods
For industrial production, the process involves the same Hofmann rearrangement but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product undergoes several purification steps, including recrystallization and drying, to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopyridine-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form different aminopyridine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other heterocyclic compounds .
Applications De Recherche Scientifique
3-Aminopyridine-D6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Aminopyridine-D6 involves its interaction with various molecular targets. In biological systems, it can act as a potassium channel blocker, affecting the flow of potassium ions across cell membranes. This action can influence neuronal excitability and has been studied in the context of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Another isomer with similar properties but different reactivity and applications.
4-Aminopyridine: Known for its use in treating neurological conditions like multiple sclerosis.
3,4-Diaminopyridine: Used in the treatment of Lambert-Eaton myasthenic syndrome
Uniqueness
3-Aminopyridine-D6 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling allows for more precise tracking and analysis of the compound in various research applications .
Propriétés
Formule moléculaire |
C5H6N2 |
|---|---|
Poids moléculaire |
100.15 g/mol |
Nom IUPAC |
N,N,2,4,5,6-hexadeuteriopyridin-3-amine |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2 |
Clé InChI |
CUYKNJBYIJFRCU-UDDMDDBKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H] |
SMILES canonique |
C1=CC(=CN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-oxo-2-(5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)acetate](/img/structure/B14040295.png)
![6-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[4,5]thieno[3,2-k]phenanthridine](/img/structure/B14040297.png)

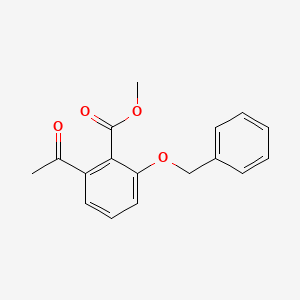
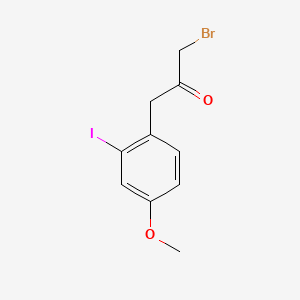

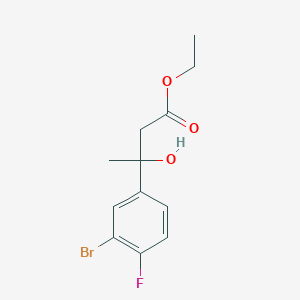
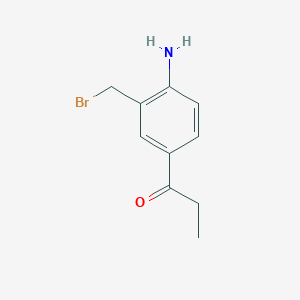
![4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one](/img/structure/B14040355.png)
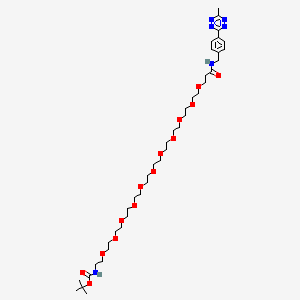
![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)
![2-(10-(1-Naphthalenyl)-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B14040370.png)
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol](/img/structure/B14040378.png)

